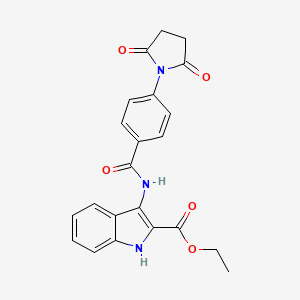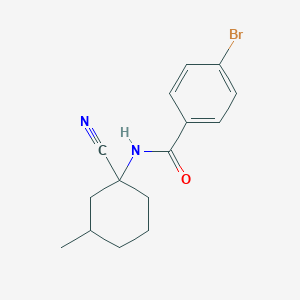
4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. This compound is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the endocannabinoid system.
Scientific Research Applications
4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. It has also been investigated as a potential treatment for various diseases such as neuropathic pain, anxiety disorders, and inflammatory bowel disease.
In neuroscience, 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide has been used as a tool to study the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, appetite regulation, and mood modulation. This compound has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) by inhibiting the 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide enzyme, which degrades these compounds.
In materials science, 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide has been investigated as a potential building block for the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide involves the inhibition of the 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide enzyme, which is responsible for the degradation of endocannabinoids such as anandamide and 2-AG. By inhibiting 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide, this compound increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide are primarily mediated by the endocannabinoid system. This compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. It has also been implicated in the regulation of various physiological processes such as pain sensation, appetite regulation, and mood modulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide is its high potency and selectivity for the 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide enzyme. This compound has been shown to be a more potent inhibitor of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide than other compounds such as URB597 and PF-3845. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide. One potential direction is the development of more potent and selective inhibitors of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide that can be used as potential treatments for various diseases. Another direction is the investigation of the role of the endocannabinoid system in various physiological processes and diseases. Finally, the use of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide as a building block for the synthesis of novel polymers and materials with unique properties is another potential direction for future research.
Synthesis Methods
The synthesis of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide involves the reaction of 4-bromo-2-fluorobenzoic acid with 1-cyano-3-methylcyclohexylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide.
properties
IUPAC Name |
4-bromo-N-(1-cyano-3-methylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-11-3-2-8-15(9-11,10-17)18-14(19)12-4-6-13(16)7-5-12/h4-7,11H,2-3,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTSVTPPIYHASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


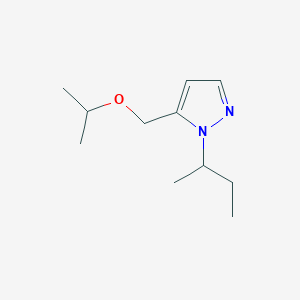

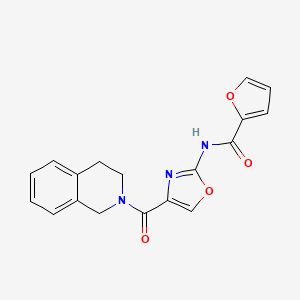
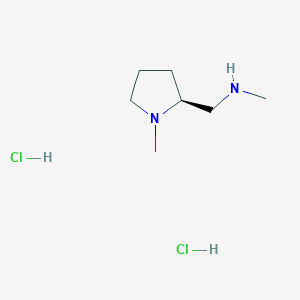
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2801636.png)
![2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2801637.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2801638.png)
![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801640.png)
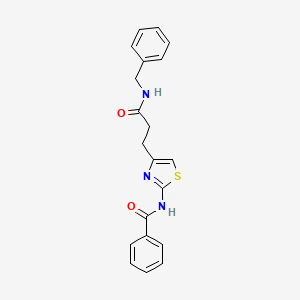
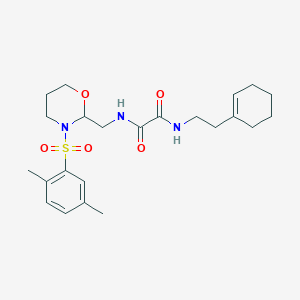
![3-[5-[(4-Chlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2-pyridinone](/img/structure/B2801644.png)

